Cas no 2138113-46-7 (5-bromo-3-tert-butyl-6-cyclopentylimidazo2,1-b1,3thiazole)
5-bromo-3-tert-butyl-6-cyclopentylimidazo2,1-b1,3thiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-3-tert-butyl-6-cyclopentylimidazo2,1-b1,3thiazole
- EN300-1197673
- 2138113-46-7
- 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole
-
- Inchi: 1S/C14H19BrN2S/c1-14(2,3)10-8-18-13-16-11(12(15)17(10)13)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3
- InChI Key: LUXFWFDUEJPCJR-UHFFFAOYSA-N
- SMILES: BrC1=C(C2CCCC2)N=C2N1C(=CS2)C(C)(C)C
Computed Properties
- Exact Mass: 326.04523g/mol
- Monoisotopic Mass: 326.04523g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 45.5Ų
5-bromo-3-tert-butyl-6-cyclopentylimidazo2,1-b1,3thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1197673-0.05g |
5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole |
2138113-46-7 | 0.05g |
$1020.0 | 2023-06-08 | ||
| Enamine | EN300-1197673-0.1g |
5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole |
2138113-46-7 | 0.1g |
$1068.0 | 2023-06-08 | ||
| Enamine | EN300-1197673-0.25g |
5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole |
2138113-46-7 | 0.25g |
$1117.0 | 2023-06-08 | ||
| Enamine | EN300-1197673-0.5g |
5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole |
2138113-46-7 | 0.5g |
$1165.0 | 2023-06-08 | ||
| Enamine | EN300-1197673-1.0g |
5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole |
2138113-46-7 | 1g |
$1214.0 | 2023-06-08 | ||
| Enamine | EN300-1197673-2.5g |
5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole |
2138113-46-7 | 2.5g |
$2379.0 | 2023-06-08 | ||
| Enamine | EN300-1197673-5.0g |
5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole |
2138113-46-7 | 5g |
$3520.0 | 2023-06-08 | ||
| Enamine | EN300-1197673-10.0g |
5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole |
2138113-46-7 | 10g |
$5221.0 | 2023-06-08 | ||
| Enamine | EN300-1197673-50mg |
5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole |
2138113-46-7 | 50mg |
$1020.0 | 2023-10-03 | ||
| Enamine | EN300-1197673-100mg |
5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole |
2138113-46-7 | 100mg |
$1068.0 | 2023-10-03 |
5-bromo-3-tert-butyl-6-cyclopentylimidazo2,1-b1,3thiazole Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 5-bromo-3-tert-butyl-6-cyclopentylimidazo2,1-b1,3thiazole
Introduction to 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole (CAS No. 2138113-46-7)
5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole, identified by its CAS number 2138113-46-7, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the imidazothiazole class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The presence of multiple substituents, including a bromine atom at the 5-position, a tert-butyl group at the 3-position, and a cyclopentyl ring at the 6-position, contributes to its unique chemical properties and makes it a promising candidate for further investigation.
The imidazothiazole core is a fused bicyclic system consisting of an imidazole ring and a thiazole ring. This structural motif is widely recognized for its ability to interact with various biological targets, making it a valuable building block in drug discovery. The 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole molecule exhibits a high degree of functionalization, which allows for selective modifications and derivatization to explore different pharmacophoric profiles.
In recent years, there has been a growing interest in developing novel heterocyclic compounds with potential anticancer, antimicrobial, and anti-inflammatory properties. The 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole compound has been studied for its potential role in inhibiting various enzymes and receptors involved in cancer progression. Preliminary studies have suggested that this molecule may interfere with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in tumors.
One of the most compelling aspects of 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole is its ability to act as a modulator of transcription factors and protein kinases. The bromine substituent at the 5-position enhances its reactivity, allowing it to participate in various chemical reactions such as cross-linking and alkylation. This property makes it an attractive candidate for developing small-molecule inhibitors that can disrupt aberrant signaling networks in cancer cells.
Furthermore, the tert-butyl group at the 3-position provides steric hindrance and stability to the molecule, which can be crucial for optimizing pharmacokinetic properties. The cyclopentyl ring at the 6-position introduces additional bulkiness and may influence binding affinity and selectivity when interacting with biological targets. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole with various protein targets. These studies have highlighted its potential interactions with enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases (TKs), which are critical for cell cycle regulation and signal transduction. By understanding these interactions at a molecular level, scientists can design more effective derivatives with improved potency and selectivity.
The synthesis of 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications such as bromination and alkylation. The use of advanced synthetic techniques such as transition metal catalysis has been explored to enhance reaction efficiency and minimize byproduct formation.
In addition to its pharmaceutical applications, 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole has shown promise in materials science research. Its unique structural features make it suitable for designing organic semiconductors and luminescent materials. Researchers have investigated its electronic properties and have found that it can be used in organic light-emitting diodes (OLEDs) and photovoltaic devices due to its ability to absorb visible light efficiently.
The biokinetic behavior of 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole is another area of active investigation. Studies have been conducted to evaluate its absorption, distribution, metabolism, excretion (ADME) profile using both in vitro and in vivo models. These studies provide valuable insights into how the compound behaves within biological systems and help in optimizing dosing regimens for therapeutic applications.
One notable study published in a leading pharmaceutical journal demonstrated the efficacy of 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole in inhibiting the growth of triple-negative breast cancer cells. The study revealed that the compound induced apoptosis by disrupting mitochondrial function and activating caspase-dependent pathways. This finding underscores the potential of this molecule as an anticancer agent.
The development of novel drug candidates often involves collaboration between academic researchers and industry scientists. Companies specializing in medicinal chemistry have initiated programs to synthesize analogs of 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1,3]thiazole with the aim of improving their pharmacological properties. These efforts include modifying substituents to enhance solubility、reduce toxicity、and increase target specificity.
The future prospects for 5-bromo-3-tert-butyl-6-cyclopentylimidazo[2,1-b][1, 13 thiazole are promising, given its diverse biological activities and structural versatility。 As research continues, this compound is expected to play a significant role in the development of new therapies for various diseases, including cancer、infectious disorders,and inflammatory conditions。
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